molecular formula C18HF38NO4S2 B12834792 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide

Cat. No.: B12834792
M. Wt: 1081.3 g/mol
InChI Key: KYDDLYBYSNAAOX-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its extensive fluorination, which imparts remarkable stability and resistance to chemical degradation. It is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide typically involves multiple steps, including the introduction of perfluorinated groups and sulfonamide functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specialized catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods used are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which retain the stability and resistance to degradation characteristic of the parent compound.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical imaging agents.

    Industry: It is used in the production of high-performance materials, including coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide involves its interaction with various molecular targets. The extensive fluorination of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorononane: This compound is similar in structure but lacks the sulfonamide group, resulting in different chemical properties and applications.

    Perfluorooctane sulfonamide: Another highly fluorinated compound with a sulfonamide group, used in various industrial applications.

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-N-((perfluorononyl)sulfonyl)nonane-1-sulfonamide is unique due to its combination of extensive fluorination and the presence of two sulfonamide groups. This combination imparts exceptional stability, resistance to degradation, and the ability to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18HF38NO4S2

Molecular Weight

1081.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononylsulfonyl)nonane-1-sulfonamide

InChI

InChI=1S/C18HF38NO4S2/c19-1(20,3(23,24)7(31,32)11(39,40)15(47,48)49)5(27,28)9(35,36)13(43,44)17(53,54)62(58,59)57-63(60,61)18(55,56)14(45,46)10(37,38)6(29,30)2(21,22)4(25,26)8(33,34)12(41,42)16(50,51)52/h57H

InChI Key

KYDDLYBYSNAAOX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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